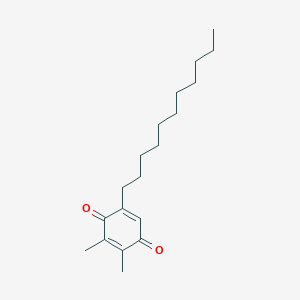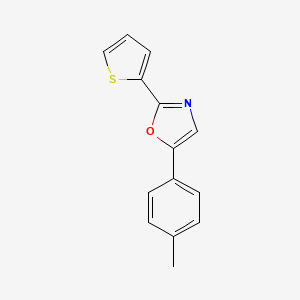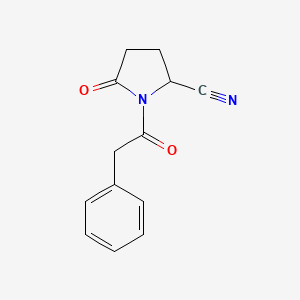
2,3-Dimethyl-5-undecylcyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-5-undecylcyclohexa-2,5-diene-1,4-dione is a chemical compound with a unique structure that includes a cyclohexadiene ring substituted with dimethyl and undecyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-undecylcyclohexa-2,5-diene-1,4-dione typically involves the alkylation of a cyclohexadiene derivative. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with a cyclohexadiene in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and process optimization techniques can further enhance the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
2,3-Dimethyl-5-undecylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene to a more saturated cyclohexane derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the cyclohexadiene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine, while nucleophilic substitutions may involve organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2,3-Dimethyl-5-undecylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
作用机制
The mechanism by which 2,3-Dimethyl-5-undecylcyclohexa-2,5-diene-1,4-dione exerts its effects involves interactions with molecular targets and pathways. For example, its electrophilic nature allows it to react with nucleophiles in biological systems, potentially leading to the inhibition of enzymes or other proteins. The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.
相似化合物的比较
Similar Compounds
2,5-Dimethyl-1,4-benzoquinone: A related compound with similar oxidation properties.
2,3-Dimethyl-1,4-benzoquinone: Another quinone derivative with comparable reactivity.
2,5-Dihydroxy-3-undecylcyclohexa-2,5-diene-1,4-dione: A compound with similar structural features but different functional groups.
Uniqueness
2,3-Dimethyl-5-undecylcyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern and the presence of both dimethyl and undecyl groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
105579-75-7 |
|---|---|
分子式 |
C19H30O2 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
2,3-dimethyl-5-undecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H30O2/c1-4-5-6-7-8-9-10-11-12-13-17-14-18(20)15(2)16(3)19(17)21/h14H,4-13H2,1-3H3 |
InChI 键 |
PSPVSOUWUHKHTD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC1=CC(=O)C(=C(C1=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14316455.png)
![1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14316474.png)


![2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14316488.png)
![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)


![6,7-Dimethyl-1,4,9,12-tetraoxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14316519.png)
![3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile](/img/structure/B14316520.png)
![(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one](/img/structure/B14316528.png)

![6-[2-(Oct-1-yn-1-yl)phenyl]hex-5-enoic acid](/img/structure/B14316542.png)
silane](/img/structure/B14316545.png)
